5-Tert-butylpyridin-2-amine
Overview
Description
5-Tert-butylpyridin-2-amine is a chemical compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and features a tert-butyl group attached to the fifth position of the pyridine ring.
Mechanism of Action
Target of Action
The primary target of 5-Tert-butylpyridin-2-amine is sterol 14-alpha demethylase (CYP51) from Candida albicans . This enzyme plays a crucial role in the ergosterol biosynthetic pathway .
Mode of Action
It is suggested that the compound binds effectively with its target, sterol 14-alpha demethylase . This interaction likely results in changes to the function of the enzyme, potentially inhibiting its activity and disrupting the ergosterol biosynthetic pathway .
Biochemical Pathways
This compound affects the ergosterol biosynthetic pathway by interacting with sterol 14-alpha demethylase . Ergosterol is a vital component of fungal cell membranes, and disruption of its synthesis can lead to altered cell membrane properties and potentially cell death .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of sterol 14-alpha demethylase . By inhibiting this enzyme, this compound disrupts the production of ergosterol, which can lead to alterations in the properties of the fungal cell membrane and potentially cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butylpyridin-2-amine typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 2-aminopyridine with tert-butyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, various substituted amines, and other functionalized pyridine derivatives .
Scientific Research Applications
5-Tert-butylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: Lacks the tert-butyl group, making it less hydrophobic.
5-Methylpyridin-2-amine: Contains a methyl group instead of a tert-butyl group, affecting its steric and electronic properties.
5-Ethylpyridin-2-amine: Features an ethyl group, which is smaller than the tert-butyl group.
Uniqueness
5-Tert-butylpyridin-2-amine is unique due to the presence of the bulky tert-butyl group, which influences its reactivity and interactions with other molecules. This structural feature can enhance its stability and modify its biological activity compared to similar compounds .
Properties
IUPAC Name |
5-tert-butylpyridin-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-9(2,3)7-4-5-8(10)11-6-7/h4-6H,1-3H3,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEUSJZGHJDRHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(C=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866620-21-5 | |
Record name | 5-tert-butylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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